![molecular formula C22H20ClN5O2S B2601522 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-38-8](/img/structure/B2601522.png)
7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a quinazolin-2-yl ring, a pyrido[1,2-a]pyrimidin-4-one ring, and an oxolane ring .
Synthesis Analysis
The synthesis of similar compounds, such as quinazolin-4(3H)-ones, has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The quinazolin-2-yl ring and the pyrido[1,2-a]pyrimidin-4-one ring are part of the core structure, with the oxolane ring and the sulfanylmethyl group attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive sites. For instance, the amino group attached to the oxolane ring could potentially undergo reactions with electrophiles .科学的研究の応用
Antitumor and Antibacterial Agents
Compounds similar to 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), an enzyme critical in DNA synthesis. These compounds show promise as antitumor and antibacterial agents. For example, certain analogues were found more potent than established drugs against human TS, indicating their potential in cancer therapy (Gangjee et al., 1996) (Gangjee et al., 1997).
Antibacterial Activities
Compounds containing structures related to this compound have been shown to possess antibacterial properties. Research indicates that derivatives of this compound class can be effective against gram-positive and gram-negative bacteria, as well as showing potent antitubercular activity (Myangar & Raval, 2011) (Azab et al., 2013).
Agricultural Bactericides
Novel quinazolin-4-one derivatives, including structures similar to this compound, have shown effectiveness as agricultural bactericides. These compounds have been tested against pathogens like Xanthomonas oryzae, demonstrating their potential use in protecting crops from bacterial diseases (Du et al., 2018).
Inhibitors of Tyrosine Kinase Activity
Related compounds have been studied for their role as inhibitors of tyrosine kinase activity, which is crucial in the signaling pathways of cancer cells. This research suggests that analogues of this compound could be beneficial in the treatment of cancers driven by aberrant tyrosine kinase activity (Thompson et al., 1997).
Anti-inflammatory Properties
Research has also been conducted on derivatives of this compound class for their anti-inflammatory properties. These studies show that such compounds could be developed into anti-inflammatory medications, potentially offering new treatments for conditions characterized by inflammation (Kumar & Rajput, 2009).
将来の方向性
特性
IUPAC Name |
7-chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c23-14-7-8-19-25-15(10-20(29)28(19)12-14)13-31-22-26-18-6-2-1-5-17(18)21(27-22)24-11-16-4-3-9-30-16/h1-2,5-8,10,12,16H,3-4,9,11,13H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUUOOGZZYPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
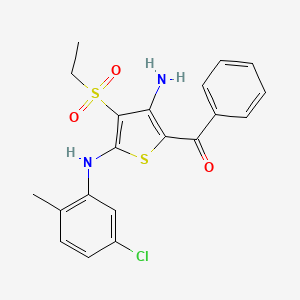
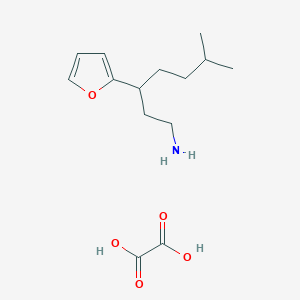
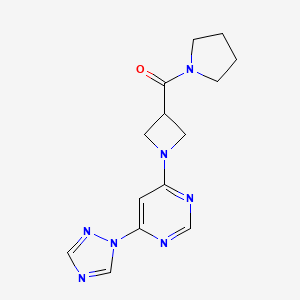
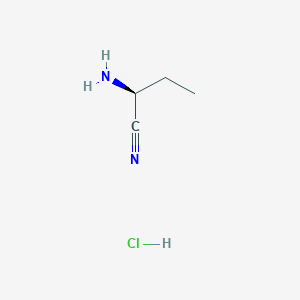
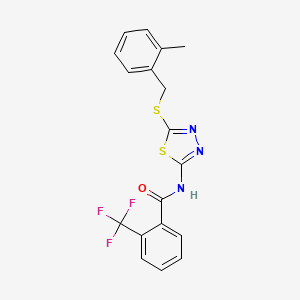
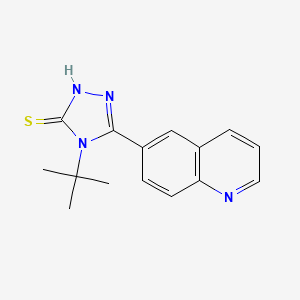
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)
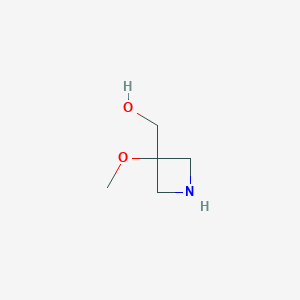
![N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2601448.png)
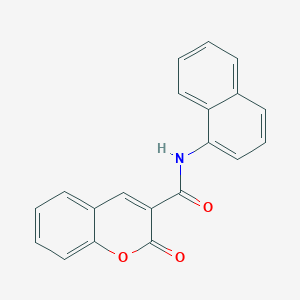
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2601450.png)
![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)
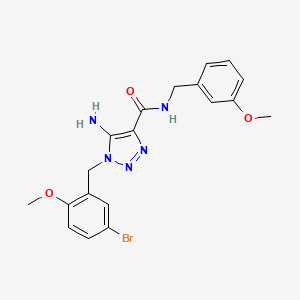
![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)
